6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Description
6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
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Biological Activity
The compound 6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O5S with a molecular weight of 404.44 g/mol. Its structure features a benzoxazole core linked to a piperidine moiety, which is further substituted with a pyridazinone derivative.
Research indicates that compounds similar to this one may act through multiple mechanisms:
- Inhibition of Phosphodiesterase 4 (PDE4) : Compounds with similar structures have been shown to inhibit PDE4, which plays a crucial role in inflammatory pathways. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Studies have indicated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to enhance their antiproliferative properties .
Biological Activity Data
The biological activities of the compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Anticonvulsant Activity : In a study involving electroshock seizure tests, analogs demonstrated significant protective effects against seizures, suggesting that modifications in the structure can enhance anticonvulsant properties .
- Cytotoxicity Studies : A comparative analysis of several derivatives revealed that those with electron-withdrawing groups on their aromatic rings exhibited superior activity against cancer cell lines compared to standard treatments like doxorubicin .
- PDE4 Inhibition : The compound was evaluated for its ability to inhibit PDE4 in vitro, showing promising results that support its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
6-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-2-5-17(23)22(20-12)11-13-6-8-21(9-7-13)28(25,26)14-3-4-15-16(10-14)27-18(24)19-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQHEFHFDBJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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